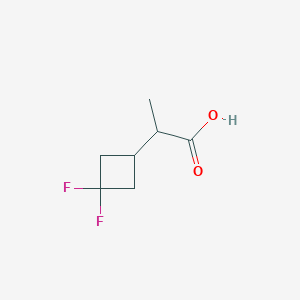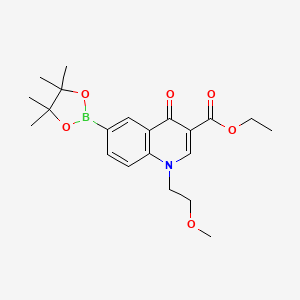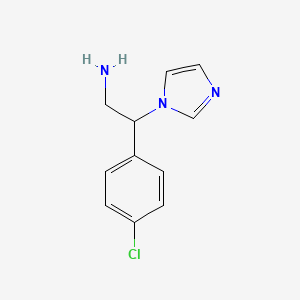
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is an organic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a piperidyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile typically involves the nitration of 2-chloro-4-(1-piperidyl)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitro-4-(1-piperidyl)benzonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzonitrile: Lacks the piperidyl group, which may result in different chemical and biological properties.
4-(1-Piperidyl)benzonitrile:
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: A related compound with different functional groups, leading to distinct chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific properties and applications.
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
2-chloro-5-nitro-4-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-7-11(15-4-2-1-3-5-15)12(16(17)18)6-9(10)8-14/h6-7H,1-5H2 |
Clé InChI |
UGGUBBPBPDHPNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=C(C(=C2)Cl)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)



![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)




![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

